molecular formula C24H25N3O2S B2759021 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887206-05-5

6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2759021
CAS No.: 887206-05-5
M. Wt: 419.54
InChI Key: CQCPNIRAOMAXMV-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that has garnered interest in various scientific fields[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its intricate molecular framework allows it to participate in diverse chemical reactions and applications, making it a valuable compound in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core[_{{{CITATION{{{2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.chemspider.com/Chemical-Structure.2625274.html). This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives[{{{CITATION{{{2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ...{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing parameters such as temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency. Large-scale synthesis also necessitates the use of robust purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4)[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.

Biology: In biological research, 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be used as a tool to study biological processes and pathways[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its unique structure and biological activity make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: In industry, this compound can be used in the development of new materials and technologies[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its properties can be harnessed for applications in material science, such as the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... These interactions can modulate biological processes, leading to therapeutic effects in medical applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

  • 6-Benzyl-2-(2,4-dimethylbenzoyl)amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Uniqueness: 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c ...

Properties

IUPAC Name

6-benzyl-2-[(2,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-15-8-9-18(16(2)12-15)23(29)26-24-21(22(25)28)19-10-11-27(14-20(19)30-24)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCPNIRAOMAXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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